molecular formula C17H18ClN3OS B1194950 3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No. B1194950
M. Wt: 347.86
InChI Key: VUEHIWNVURDJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0010010 is bioactive chemical.

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide is utilized in the synthesis of various heterocyclic compounds. Kumar and Mashelker (2007) explored the preparation of oxadiazole heterocyclic compounds containing pyranopyridine moieties, anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007). Similarly, Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions, contributing to the field of organic synthesis and medicinal chemistry (Dyachenko et al., 2019).

Antimicrobial Activity

Research by Abdel-Rahman, Bakhite, and Al-Taifi (2002) investigated compounds including 3-aminothieno[2,3-b]pyridine derivatives, examining their in vitro antimicrobial activities, thus contributing to the search for new antimicrobial agents (Abdel-Rahman et al., 2002). Kolisnyk et al. (2015) also synthesized novel derivatives of this compound and assessed their antimicrobial activity, particularly against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Application in Dyeing and Biological Activity

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of 3-aminothieno[2,3-b]pyridine, and applied them for dyeing polyester fabrics. These compounds also exhibited significant antioxidant and antitumor activities, demonstrating their potential in various life applications (Khalifa et al., 2015).

X-Ray Structural Analysis

Quiroga et al. (1999) performed X-ray diffraction studies on compounds related to 3-aminothieno[2,3-b]pyridine, providing valuable structural insights into these heterocyclic compounds (Quiroga et al., 1999).

Oxidation Studies

Stroganova et al. (2019) explored the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach, leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. This study contributes to the understanding of the chemical behavior of these compounds under oxidative conditions (Stroganova et al., 2019).

Synthesis of Polycyclic Compounds

Dotsenko et al. (2021) investigated the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment, which showed pronounced UV fluorescence. This research contributes to the development of novel fluorescent materials (Dotsenko et al., 2021).

properties

Product Name

3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C17H18ClN3OS

Molecular Weight

347.86

IUPAC Name

3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H18ClN3OS/c1-9-7-13-14(19)15(23-17(13)21-10(9)2)16(22)20-8-11-3-5-12(18)6-4-11/h3-7,14-15H,8,19H2,1-2H3,(H,20,22)

InChI Key

VUEHIWNVURDJMB-UHFFFAOYSA-N

SMILES

O=C(C1C(N)C2=CC(C)=C(C)N=C2S1)NCC3=CC=C(Cl)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0010010;  VU 0010010;  VU-0010010

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.